N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
説明
N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound featuring an ethanediamide backbone with two distinct substituents: a 4-ethoxyphenyl group and a 4-methylpiperazinyl ethyl moiety. The 4-methylpiperazine substituent introduces tertiary amine functionality, which may influence receptor binding and solubility.
特性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-31-21-11-9-20(10-12-21)26-24(30)23(29)25-17-22(19-7-5-18(2)6-8-19)28-15-13-27(3)14-16-28/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJPWIUEDBXIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C_{21}H_{30}N_{4}O_{2} and a molecular weight of approximately 370.50 g/mol. Its structure includes an ethoxyphenyl group and a piperazine moiety, which are often associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes that play roles in disease pathways, such as kinases or proteases.
- Antioxidant Properties : Preliminary studies suggest that it could exhibit antioxidant activity, which is beneficial in reducing oxidative stress-related damage.
Pharmacological Activity
Research indicates that N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has shown promise in several areas:
- Antidepressant Effects : In animal models, compounds with similar structures have demonstrated antidepressant-like effects, likely through serotonin receptor modulation.
- Anti-cancer Activity : Some studies have indicated potential anti-cancer properties, particularly against specific tumor types by inhibiting cell proliferation and inducing apoptosis.
- Neuroprotective Effects : The compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Studies
- Antidepressant Activity : A study conducted on rats showed that administration of the compound significantly reduced depressive behaviors in forced swim tests, suggesting its potential as an antidepressant agent.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner, particularly in breast cancer cells.
- Neuroprotection : Research involving neurotoxic models indicated that the compound could reduce neuronal death caused by oxidative stress, highlighting its neuroprotective capabilities.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behavior in rats | |
| Anti-cancer | Inhibited growth in breast cancer cells | |
| Neuroprotection | Reduced neuronal apoptosis |
| Property | Value |
|---|---|
| Molecular Formula | C_{21}H_{30}N_{4}O_{2} |
| Molecular Weight | 370.50 g/mol |
| Solubility | Soluble in DMSO and ethanol |
科学的研究の応用
Central Nervous System Disorders
The compound has been explored for its potential use in treating central nervous system disorders, particularly those associated with anxiety and depression. Research indicates that compounds with similar structures can act as receptor antagonists, modulating neurotransmitter systems involved in mood regulation. This suggests that N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may exhibit similar properties, potentially offering therapeutic benefits for conditions such as generalized anxiety disorder and major depressive disorder.
Vasopressin Receptor Modulation
The compound is also linked to the modulation of vasopressin receptors, which play a crucial role in various physiological processes, including blood pressure regulation and social behaviors. As indicated in recent patents, derivatives of this compound have shown promise as vasopressin receptor antagonists, which could be beneficial in treating conditions related to inappropriate vasopressin secretion, such as hypertension and certain neuropsychiatric disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is crucial for optimizing its pharmacological properties. The presence of the ethoxy and piperazine groups is believed to enhance solubility and bioavailability, which are critical for effective drug design. Data from related compounds suggest that modifications to these functional groups can significantly impact the compound's efficacy and selectivity towards specific receptors.
Preclinical Studies
Preclinical studies have demonstrated that compounds structurally related to N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exhibit significant activity against various targets associated with neuropsychiatric disorders. For instance, a study highlighted the efficacy of similar piperazine derivatives in reducing anxiety-like behaviors in animal models, suggesting that the compound may possess anxiolytic properties .
Clinical Implications
While clinical data specifically on N'-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is limited, ongoing research into its analogs supports its potential application in treating conditions such as obsessive-compulsive disorder and post-traumatic stress disorder. The modulation of vasopressin receptors could also pave the way for novel treatments for conditions like diabetes insipidus and certain types of behavioral disorders .
Data Tables
| Application Area | Potential Benefits | Related Compounds |
|---|---|---|
| Central Nervous System Disorders | Anxiolytic effects | Piperazine derivatives |
| Vasopressin Receptor Modulation | Treatment for hypertension | Vasopressin receptor antagonists |
| Neuropsychiatric Disorders | Potential treatment for PTSD and OCD | Related piperazine compounds |
類似化合物との比較
Structural Analogs and Substituent Effects
Key Analogs Identified in Literature:
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
- Substituent Differences:
- Phenyl Group: 4-Methoxyphenyl (OCH₃) vs. 4-ethoxyphenyl (OCH₂CH₃) in the target compound.
- Piperazine Substituent: 4-(4-Methylbenzoyl) vs. 4-methylpiperazinyl.
- Implications:
- The ethoxy group in the target compound increases lipophilicity (logP ~1.5 vs. ~1.2 for methoxy), favoring blood-brain barrier penetration.
N-(2-Dimethylaminoethyl)-N'-(4-methylphenyl)ethanediamide () Substituent Differences:
- Amine Chain: Dimethylaminoethyl (N(CH₃)₂CH₂CH₂) vs. 4-methylpiperazinyl ethyl.
- Phenyl Group: 4-Methylphenyl (CH₃) vs. 4-ethoxyphenyl.
- Implications:
- The dimethylaminoethyl group lacks the cyclic structure of piperazine, reducing steric hindrance and hydrogen-bonding capacity. This may decrease selectivity for CNS targets compared to the target compound .
Physicochemical and Pharmacokinetic Comparisons
Data Table: Key Properties of Analogs
Q & A
Basic: What are the recommended synthetic pathways and purification strategies for this compound?
The synthesis involves multi-step organic reactions, including amide bond formation and piperazine ring functionalization . Key steps include:
- Coupling reactions between ethoxy-substituted aniline derivatives and activated carbonyl intermediates under anhydrous conditions (e.g., using EDCI/HOBt as coupling agents) .
- Piperazine alkylation with 4-methylbenzyl halides, optimized at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to achieve >75% yield .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water mixtures to ≥95% purity .
Basic: How should researchers characterize the compound’s structural integrity?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : Use H and C NMR to confirm the presence of ethoxyphenyl (δ 6.8–7.2 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for methylpiperazine protons) moieties .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperazine ring conformation) by growing single crystals in ethanol or acetonitrile .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₃₀N₄O₃: 446.23) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Prioritize assays aligned with its structural analogs:
- Receptor binding assays : Screen for serotonin (5-HT₂A) and dopamine (D₂) receptor affinity using radioligand displacement (e.g., H-ketanserin for 5-HT₂A) .
- Functional cAMP assays : Evaluate G-protein coupling in transfected HEK293 cells expressing target receptors .
- Cytotoxicity profiling : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to establish baseline safety (IC₅₀ > 100 µM recommended for further study) .
Advanced: How can researchers resolve contradictions in reported receptor binding data?
Discrepancies in receptor affinity (e.g., conflicting Ki values for 5-HT₂A) may arise from assay conditions. Mitigate by:
- Standardizing protocols : Use consistent cell lines (e.g., CHO-K1 vs. HEK293), ligand concentrations, and incubation times .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted mean Ki values .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with structurally validated ligands .
Advanced: What strategies optimize structure-activity relationships (SAR) for neuropharmacological applications?
Focus on moiety-specific modifications :
- Ethoxyphenyl group : Replace with bulkier substituents (e.g., isopropoxy) to enhance lipophilicity and blood-brain barrier penetration .
- Piperazine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate receptor selectivity .
- Amide linker : Replace ethanediamide with urea or thiourea to improve metabolic stability .
Validate changes using free-energy perturbation (FEP) simulations to predict binding affinity shifts .
Advanced: What in vivo models are appropriate for evaluating CNS efficacy?
Prioritize models reflecting target receptor pathophysiology:
- Forced swim test (FST) : Assess antidepressant-like effects in rodents (dose range: 10–30 mg/kg i.p.) .
- MK-801-induced hyperlocomotion : Test antipsychotic potential via NMDA receptor antagonism .
- Microdialysis : Measure extracellular dopamine in prefrontal cortex to confirm D₂ receptor engagement .
Advanced: How can computational methods address solubility and bioavailability challenges?
Leverage physicochemical modeling :
- Solubility prediction : Use COSMO-RS to identify optimal co-solvents (e.g., PEG 400) for in vivo formulations .
- Permeability screening : Apply PAMPA-BBB models to prioritize analogs with LogP < 3.5 and polar surface area < 90 Ų .
- Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) with Schrödinger’s ADMET Predictor .
Advanced: What experimental designs reconcile conflicting toxicity data across studies?
Contradictory toxicity profiles (e.g., hepatotoxicity in rats vs. mice) require:
- Species-specific metabolomic profiling : Compare hepatic CYP450 isoform expression using qPCR .
- Dose-escalation studies : Administer 3–100 mg/kg orally for 28 days with histopathological endpoints .
- Reactive metabolite screening : Incubate with liver microsomes and trap electrophiles using glutathione .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
